molecular formula C16H13BrF3NO2 B2559554 2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide CAS No. 1351648-66-2

2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Cat. No. B2559554
CAS RN: 1351648-66-2
M. Wt: 388.184
InChI Key: INBLJFVLMFSPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively to understand its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions.

Scientific Research Applications

Fire Suppression Enhancement

2-Bromo-3,3,3-trifluoro-1-propene: (the chemical name for F5857-3529) can be added to nitrogen gas (N2) to enhance its fire suppression efficiency. This application is particularly relevant in fire safety systems and industrial settings where effective fire suppression is critical .

Synthesis of Trifluoromethylated Building Blocks

As an intermediate compound, 2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide serves as a trifluoromethylated synthetic building block. Researchers use it to create more complex molecules with trifluoromethyl substituents. These molecules find applications in drug discovery, materials science, and agrochemicals .

Trifluoropropynyllithium Synthesis

Researchers employ this compound in the synthesis of 3,3,3-trifluoropropynyllithium anion. The process involves treating 2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide with lithium diisopropylamide at very low temperatures (around -78°C). The resulting trifluoropropynyllithium anion is a valuable reagent in organic chemistry .

Halon Alternatives

2-Bromo-3,3,3-trifluoro-1-propene stands out as an ideal alternative to widely used halon-based fire extinguishing agents (such as trifluoromethane and heptafluoropropane). Its superior performance makes it a promising replacement in fire suppression systems .

Fluoropolymer Monomer

In the production of fluoropolymers, this compound serves as a monomer. Fluoropolymers find applications in various industries, including coatings, electrical insulation, and non-stick surfaces. The incorporation of 2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide contributes to the unique properties of these polymers .

Organic Synthesis

Beyond its specific applications, 2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a versatile fluorinated building block. Researchers utilize it in organic synthesis to introduce trifluoromethyl groups into various compounds. These modified molecules often exhibit altered reactivity and enhanced properties .

properties

IUPAC Name

2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF3NO2/c17-13-9-5-4-8-12(13)14(22)21-10-15(23,16(18,19)20)11-6-2-1-3-7-11/h1-9,23H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBLJFVLMFSPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.